molecular formula C14H12N4S B5731747 2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B5731747
M. Wt: 268.34 g/mol
InChI Key: WBACZLOBGNBHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile (DBT) is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. It is a sulfur-containing compound with a unique molecular structure that has attracted the attention of researchers worldwide.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile is not fully understood. However, it is believed to exert its biological activity by interacting with various biological targets such as enzymes, receptors, and DNA. It has been shown to inhibit the activity of certain enzymes and to bind to DNA, thereby inhibiting DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines and exhibits antibacterial and antiviral activities. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile is its unique molecular structure, which makes it a versatile compound for various applications. It is also relatively easy to synthesize, with a reasonable overall yield. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile. One potential direction is the development of new synthetic methods for this compound and its derivatives, which could lead to the discovery of new compounds with unique biological and physical properties. Another potential direction is the study of the structure-activity relationship of this compound and its derivatives, which could provide insights into the mechanism of action of these compounds. Finally, the development of new applications for this compound, such as in the field of catalysis or as a sensor for detecting biological molecules, could lead to the discovery of new technologies and materials.

Synthesis Methods

The synthesis of 2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile involves a multi-step process that starts with the reaction of benzylamine with 2,4-dichloro-5-nitropyrimidine to form a benzyl-protected intermediate. This intermediate is then subjected to cyclization with elemental sulfur and potassium carbonate to yield this compound. The overall yield of the synthesis process is around 30-40%.

Scientific Research Applications

2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, this compound has been shown to exhibit antitumor, antibacterial, and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used as a precursor for the synthesis of various metal complexes, which have been shown to exhibit unique optical and electronic properties.

properties

IUPAC Name

2,6-diamino-4-benzyl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c15-7-11-10(6-9-4-2-1-3-5-9)12(8-16)14(18)19-13(11)17/h1-5,10H,6,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBACZLOBGNBHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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